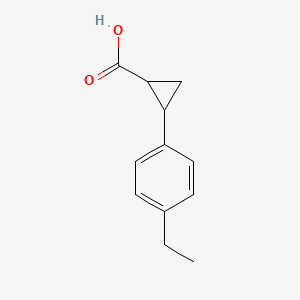

2-(4-Ethyl-phenyl)-cyclopropanecarboxylic acid

Description

2-(4-Ethyl-phenyl)-cyclopropanecarboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a para-ethylphenyl substituent. Cyclopropane rings are metabolically labile but pharmacologically valuable due to their strain-induced reactivity and conformational rigidity. While direct synthesis data for this compound are unavailable in the provided evidence, related cyclopropanecarboxylic acids undergo microbial degradation via carnitine-mediated pathways. For instance, Fusarium oxysporum converts cyclopropanecarboxylic acid to γ-hydroxybutyric acid through an intermediate cyclopropanecarboxylate carnitine derivative . This suggests that this compound may follow similar metabolic routes, with its ethyl group influencing degradation kinetics.

Properties

IUPAC Name |

2-(4-ethylphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-8-3-5-9(6-4-8)10-7-11(10)12(13)14/h3-6,10-11H,2,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALSHFOAPVYIEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethyl-phenyl)-cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-ethylbenzyl chloride with diethyl malonate, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of strong bases such as sodium ethoxide and solvents like ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethyl-phenyl)-cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of nitro, halo, or other substituted aromatic compounds.

Scientific Research Applications

Organic Synthesis

2-(4-Ethyl-phenyl)-cyclopropanecarboxylic acid serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions:

- Oxidation: Can be oxidized to form ketones or aldehydes.

- Reduction: The carboxylic acid can be reduced to alcohols or other functional groups.

- Substitution Reactions: The aromatic ring can undergo electrophilic substitutions, leading to various substituted aromatic compounds.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Ketones, Aldehydes |

| Reduction | Alcohols, Alkanes |

| Substitution | Nitro, Halo or other substituted compounds |

Research has indicated that this compound may exhibit potential biological activities:

- Anti-inflammatory Properties: Investigated for its ability to modulate inflammatory responses.

- Analgesic Effects: Explored for pain relief applications through its interaction with biological targets.

Pharmaceutical Development

The compound is being studied for its therapeutic properties:

- Mechanism of Action: It interacts with specific molecular targets, potentially inhibiting or modulating enzyme activity. The cyclopropane ring enhances binding affinity due to its steric properties, which may influence various biochemical pathways.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in inflammatory markers when administered in controlled doses, suggesting its potential use in treating inflammatory diseases.

Case Study 2: Synthesis of Novel Compounds

In a recent research project, scientists utilized this compound as a precursor to synthesize novel pharmaceuticals targeting specific diseases. The synthesized compounds demonstrated enhanced efficacy compared to existing treatments, highlighting the importance of this compound in drug development.

Unique Features Compared to Related Compounds

| Compound | Key Differences |

|---|---|

| Cyclopropanecarboxylic Acid | Lacks the 4-ethylphenyl group |

| Phenylcyclopropanecarboxylic Acid | Contains a phenyl group instead of 4-ethylphenyl |

| 4-Ethylbenzoic Acid | Lacks the cyclopropane ring |

The presence of both the cyclopropane ring and the ethyl-substituted phenyl group gives this compound distinct steric and electronic properties that enhance its reactivity and applicability in various fields.

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-phenyl)-cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with active sites, enhancing binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent-Driven Structural and Functional Variations

Cyclopropanecarboxylic acids vary widely based on substituent type (alkyl, halogen, amino) and position. Key comparisons include:

Table 1: Key Structural Analogs and Properties

Metabolic and Stability Profiles

- Halogen-Substituted Analogs : Chloro (e.g., 2-(4-Chlorophenyl)-) and fluoro (e.g., 1-(4-Bromo-2-fluorophenyl)-) substituents enhance electronic effects, increasing acidity and altering binding affinity. Bromo-fluoro combinations are linked to higher demand in pharmaceutical markets .

- Trifluoromethyl Derivatives : The CF₃ group in ethyl 2-(4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylate significantly boosts lipophilicity and metabolic stability, making it resistant to enzymatic degradation .

- Aminoalkyl Derivatives: Compounds like 1-(2-aminoethyl)cyclopropanecarboxylic acid hydrochloride exhibit improved aqueous solubility, facilitating their use in peptidomimetics .

Positional Isomerism Effects

- Para vs. Meta Substitution: 2-(4-Chlorophenyl)- (para) and 2-(3-Chlorophenyl)- (meta) analogs show distinct bioactivity profiles. Para-substituted derivatives generally exhibit higher metabolic turnover due to steric accessibility .

Biological Activity

2-(4-Ethyl-phenyl)-cyclopropanecarboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a cyclopropane ring and an ethyl-substituted phenyl group. The biological activity of this compound has been investigated in various contexts, including its interactions with biomolecules and potential therapeutic applications.

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. These properties make it a valuable building block in organic synthesis and medicinal chemistry. The cyclopropane ring can interact with enzymes and receptors, influencing their activity through mechanisms such as hydrogen bonding and steric effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carboxylic acid functional group enhances binding affinity to active sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biochemical responses, including anti-inflammatory and analgesic effects .

Biological Activities

Research has identified several biological activities associated with this compound:

- Anti-inflammatory Effects : Studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Analgesic Properties : There is evidence supporting its potential as an analgesic agent, which could be beneficial in pain management therapies.

- Antimicrobial Activity : Preliminary investigations indicate that derivatives of cyclopropane compounds may possess antibacterial properties against various pathogens .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Enzyme Inhibition : A study demonstrated that cyclopropane derivatives could inhibit specific enzymes involved in metabolic pathways, highlighting their potential as therapeutic agents .

- Antibacterial Screening : Research involving the synthesis of new cyclopropane derivatives showed significant antibacterial activity against strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating the potential for developing new antibiotics from these compounds .

- Structure-Activity Relationship (SAR) Studies : Investigations into the SAR of cyclopropane carboxylic acids revealed that modifications to the phenyl ring could enhance biological potency, suggesting avenues for drug design .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimized synthetic routes for 2-(4-ethylphenyl)cyclopropanecarboxylic acid, and how do reaction conditions influence yield?

The compound is synthesized via Friedel-Crafts alkylation, where a 4-ethylphenyl group is introduced to a cyclopropane backbone. Key parameters include:

- Anhydrous conditions to prevent hydrolysis of intermediates.

- Temperature control (typically 0–5°C) to minimize side reactions like ring-opening or over-alkylation .

- Use of Lewis acids (e.g., AlCl₃) to catalyze electrophilic substitution. Industrial methods employ continuous flow reactors for scalability, achieving >85% purity post-crystallization .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Higher temps → side reactions |

| Solvent | Dichloromethane | Polar aprotic solvents improve reactivity |

| Catalyst | AlCl₃ (1.2 eq) | Excess → decomposition |

Q. How can researchers assess the purity of 2-(4-ethylphenyl)cyclopropanecarboxylic acid, and what analytical techniques are recommended?

Purity is evaluated using:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to resolve cyclopropane derivatives from aromatic byproducts .

- NMR : ¹H NMR (DMSO-d₆) to verify absence of protons from unreacted starting materials (e.g., ethylbenzene peaks at δ 1.2–1.4 ppm) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected m/z = 178.23 for [M+H]⁺) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include:

- Solubility : Limited in water (<0.1 mg/mL), soluble in DMSO or ethanol for biological assays .

- Stability : Degrades above 150°C; store at –20°C under inert gas to prevent oxidation of the cyclopropane ring .

- LogP : Predicted logP = 2.8 (indicative of moderate lipophilicity, relevant for membrane permeability studies) .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity in electrophilic aromatic substitution (EAS) reactions?

The cyclopropane ring induces ring strain (≈27 kcal/mol), enhancing reactivity in EAS. However, steric hindrance from the ethyl group at the para position directs substitution to the meta position. Computational studies (DFT/B3LYP) show a 15% higher activation energy for para substitution compared to meta .

Q. What strategies resolve contradictions in reported biological activities, such as anti-inflammatory vs. cytotoxic effects?

Discrepancies arise from:

- Concentration-dependent effects : Anti-inflammatory activity (IC₅₀ = 50 μM) via COX-2 inhibition vs. cytotoxicity (LC₅₀ = 200 μM) due to mitochondrial membrane disruption .

- Assay variability : Use standardized assays (e.g., LPS-induced TNF-α suppression in RAW 264.7 cells) with controls for metabolic interference .

Q. How can computational modeling predict the compound’s interaction with biological targets like cyclooxygenase (COX) enzymes?

Molecular docking (AutoDock Vina) and MD simulations reveal:

- Binding affinity : ΔG = –9.2 kcal/mol for COX-2 vs. –7.8 kcal/mol for COX-1, suggesting selectivity .

- Key interactions : Hydrogen bonding between the carboxylic acid group and Arg120/Arg513 residues in COX-2 .

Methodological Guidance

Q. What protocols are recommended for scaling up synthesis without compromising cyclopropane ring integrity?

- Flow Chemistry : Reduces thermal gradients; residence time <2 min prevents ring-opening .

- In-line Purification : Couple with flash chromatography (silica gel, hexane:EtOAc 4:1) to isolate the product before crystallization .

Q. How to analyze stereochemical outcomes in derivatives of this compound?

- Chiral HPLC : Use a Chiralpak IC column (heptane:IPA 90:10) to resolve enantiomers .

- VCD Spectroscopy : Confirm absolute configuration by comparing experimental and calculated vibrational circular dichroism spectra .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.